2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide
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Overview
Description
2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)METHYL]ACETAMIDE is a complex organic compound featuring an adamantane moiety, an oxadiazole ring, and a benzoxazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Introduction of the Adamantane Group: The adamantane moiety can be introduced via alkylation reactions using adamantyl halides.
Formation of the Benzoxazole Derivative: The benzoxazole ring can be synthesized through the condensation of o-aminophenols with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the oxadiazole and benzoxazole derivatives through a thioether linkage, typically using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to ring opening or alcohol formation.
Substitution: The adamantane and benzoxazole moieties can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)METHYL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and benzoxazole moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2-PHENOXYETHYL)ACETAMIDE
- 5-(ADAMANTAN-1-YL)-3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
Uniqueness
Compared to similar compounds, 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)METHYL]ACETAMIDE stands out due to its unique combination of an adamantane moiety, an oxadiazole ring, and a benzoxazole derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H26N4O4S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C23H26N4O4S/c1-27-17-7-13(2-3-18(17)30-22(27)29)11-24-19(28)12-32-21-26-25-20(31-21)23-8-14-4-15(9-23)6-16(5-14)10-23/h2-3,7,14-16H,4-6,8-12H2,1H3,(H,24,28) |
InChI Key |
ARMBWIPIAHIZOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CNC(=O)CSC3=NN=C(O3)C45CC6CC(C4)CC(C6)C5)OC1=O |
Origin of Product |
United States |
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